3-methylspiro[3.3]heptan-1-one
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Overview
Description
3-methylspiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a cyclohexanone ring. This compound is of significant interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the methyl group or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-methylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its strained ring system. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to enzyme inhibition or activation. The compound’s reactivity is largely driven by the strain in the cyclopropane ring, which can undergo rearrangement or cleavage under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one
- 3-methoxyspiro[3.3]heptan-1-one
Uniqueness
3-methylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
2142237-05-4 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
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